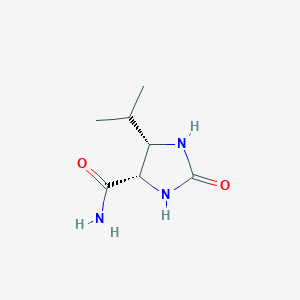

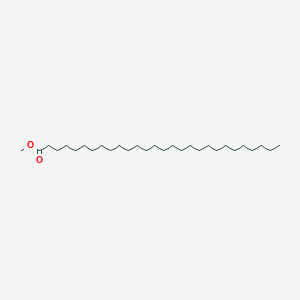

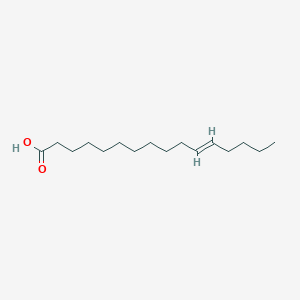

![molecular formula C7H3BrO2S2 B164421 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione CAS No. 133514-85-9](/img/structure/B164421.png)

3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione” is a derivative of thieno[3,2-b]thiophene . Thieno[3,2-b]thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thieno[3,2-b]thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thieno[3,2-b]thiophene is an annulated ring of two thiophene rings with a stable and electron-rich structure . There are four regioisomers of thienothiophene, based on the orientation of two sulfur atoms in both rings: Thieno [3,2- b] thiophene, Thieno [2,3- b ]thiophene, Thieno [3,4- b ]thiophene, and Thieno [3,4- c] thiophene .Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis

Thieno[3,2-b]thiophene is an electron-rich conjugated polymer that has a quinoidal structure with a narrow band gap . It facilitates a strong intermolecular networking .Safety And Hazards

While specific safety and hazard information for “3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione” is not available, it’s important to handle all chemical compounds with care and take necessary precautions. For example, 2-Bromo-3-(bromomethyl)thiophene has hazard statements H302 - H314, indicating it is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

Thieno[3,2-b]thiophene-based compounds have potential applications in organic electronic devices prepared by vapor evaporation . They also show promise in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

properties

IUPAC Name |

6-bromo-3-methylthieno[3,2-b]thiophene-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrO2S2/c1-2-4-5(12-6(2)9)3(8)7(10)11-4/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPORGZYDUXZGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=O)S2)Br)SC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376231 |

Source

|

| Record name | 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione | |

CAS RN |

133514-85-9 |

Source

|

| Record name | 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.